(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine
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Overview
Description
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is a chemical compound characterized by a morpholine ring substituted with a 3-bromo-benzyl group and a methyl group at the 3rd position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and 3-methylmorpholine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature and pressure.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: undergoes various types of reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in a different functional group.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium iodide are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: 3-bromo-benzyl-3-methyl-morpholine-4-one or carboxylic acid derivatives.
Reduction Products: 3-bromo-benzyl-3-methyl-morpholine with reduced bromo group.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives, such as 3-methylmorpholine and 4-bromomorpholine.
Uniqueness: The presence of the 3-bromo-benzyl group distinguishes it from other morpholine derivatives, providing unique chemical and biological properties.
Properties
IUPAC Name |
(3S)-4-[(3-bromophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYZFODZYVKBJZ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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